molecular formula C9H11BrClNO2 B13500123 Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride

Cat. No.: B13500123
M. Wt: 280.54 g/mol
InChI Key: RJDSOVVYTGIBPG-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methylbenzoic acid, followed by esterification to form methyl 4-bromo-2-methylbenzoate. The amino group is then introduced through a nitration-reduction sequence, where the nitro group is first added and then reduced to an amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of different amine derivatives.

Scientific Research Applications

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

methyl 5-amino-4-bromo-2-methylbenzoate;hydrochloride

InChI

InChI=1S/C9H10BrNO2.ClH/c1-5-3-7(10)8(11)4-6(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H

InChI Key

RJDSOVVYTGIBPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)Br.Cl

Origin of Product

United States

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